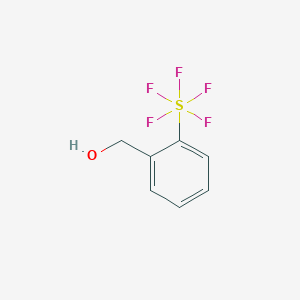
2-(Pentafluorothio)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluorothio)benzyl alcohol is a fluorinated organic compound with the molecular formula C7H7F5OS and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of a pentafluorothio group attached to a benzyl alcohol moiety, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorothio)benzyl alcohol typically involves the reaction of pentafluorothiophenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorothio group . The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorothio)benzyl alcohol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl thiol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-(Pentafluorothio)benzyl alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Pentafluorothio)benzyl alcohol involves its interaction with various molecular targets and pathways. The pentafluorothio group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological molecules. The compound can act as an inhibitor or modulator of enzymes that interact with thiol groups, affecting various biochemical pathways . Additionally, the fluorinated nature of the compound enhances its ability to penetrate biological membranes, making it a valuable tool in drug design and delivery .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl alcohol: Similar structure but lacks the sulfur atom, resulting in different reactivity and applications.
Benzyl alcohol: Lacks the fluorinated and sulfur groups, making it less reactive and less versatile in chemical synthesis.
Thiophenol: Contains a thiol group instead of an alcohol group, leading to different chemical properties and uses.
Uniqueness
2-(Pentafluorothio)benzyl alcohol is unique due to the presence of both the pentafluorothio and benzyl alcohol groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in drug design and materials science highlight its versatility and importance .
Properties
Molecular Formula |
C7H7F5OS |
|---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
[2-(pentafluoro-λ6-sulfanyl)phenyl]methanol |
InChI |
InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
InChI Key |
WOOFRFTVKKFSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)


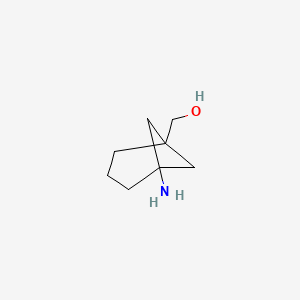
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
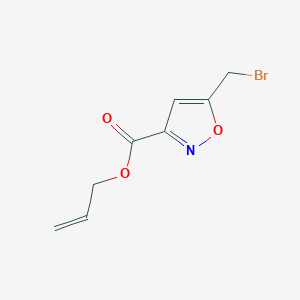
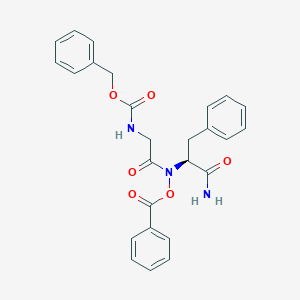
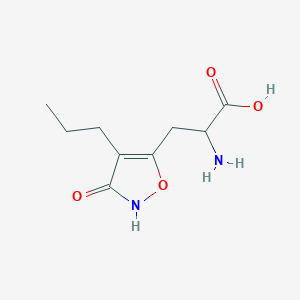

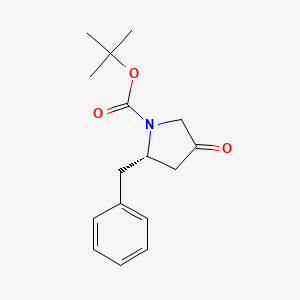

![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
